molecular formula C19H17NO6 B11461577 (3Z)-5,6-dimethoxy-3-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-5,6-dimethoxy-3-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11461577
M. Wt: 355.3 g/mol
InChI Key: MGASDZWFDDGFDH-QCDXTXTGSA-N
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Description

(3Z)-5,6-DIMETHOXY-3-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes multiple methoxy groups and a benzodioxole moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5,6-DIMETHOXY-3-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves several steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methanol in the presence of an acid catalyst.

    Indole Formation: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the indole derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5,6-DIMETHOXY-3-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(3Z)-5,6-DIMETHOXY-3-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (3Z)-5,6-DIMETHOXY-3-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bromomethyl methyl ether: A compound with a bromomethyl group and a methoxy group.

Uniqueness

(3Z)-5,6-DIMETHOXY-3-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of methoxy groups and benzodioxole moiety, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H17NO6

Molecular Weight

355.3 g/mol

IUPAC Name

(3Z)-5,6-dimethoxy-3-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C19H17NO6/c1-22-14-8-18-17(25-9-26-18)5-10(14)4-12-11-6-15(23-2)16(24-3)7-13(11)20-19(12)21/h4-8H,9H2,1-3H3,(H,20,21)/b12-4-

InChI Key

MGASDZWFDDGFDH-QCDXTXTGSA-N

Isomeric SMILES

COC1=CC2=C(C=C1/C=C\3/C4=CC(=C(C=C4NC3=O)OC)OC)OCO2

Canonical SMILES

COC1=CC2=C(C=C1C=C3C4=CC(=C(C=C4NC3=O)OC)OC)OCO2

Origin of Product

United States

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